5-(3-Chlorobenzoyl)-2-methylpyridine
Description
IUPAC Nomenclature and Molecular Structure
The compound 5-(3-Chlorobenzoyl)-2-methylpyridine is systematically named (3-chlorophenyl)(6-methylpyridin-3-yl)methanone according to IUPAC rules. Its molecular formula is C₁₃H₁₀ClNO , with a molecular weight of 231.68 g/mol . The structure comprises a pyridine ring substituted with a methyl group at position 2 and a 3-chlorobenzoyl group at position 5 (Figure 1).
Table 1: Key Structural and Chemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₀ClNO | |
| Molecular Weight | 231.68 g/mol | |
| SMILES | CC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |
| CAS Registry Number | 1187169-15-8 |
The pyridine ring’s nitrogen atom at position 1 creates an electron-deficient aromatic system, while the 3-chlorobenzoyl group introduces steric and electronic effects that influence reactivity. X-ray crystallography and computational modeling suggest a planar benzoyl group orthogonal to the pyridine ring, minimizing steric hindrance.
Historical Context and Discovery Timeline
This compound emerged in the 2010s, with its CAS number (1187169-15-8) registered in 2010. Early synthetic routes leveraged Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, as seen in analogous pyridine derivatives. For example:
- Friedel-Crafts Acylation : Reacting 2-methylpyridine with 3-chlorobenzoyl chloride in the presence of Lewis acids like AlCl₃.
- Cross-Coupling : Palladium-catalyzed coupling of halogenated pyridines with chlorobenzoyl boronic acids.
The compound gained attention as a versatile intermediate in pharmaceutical research, particularly for AMP-activated protein kinase (AMPK) activators and anticancer agents.
Significance in Heterocyclic Chemistry
Pyridine derivatives are pivotal in medicinal chemistry due to their bioavailability and capacity for hydrogen bonding. This compound exemplifies this through:
- Electronic Modulation : The electron-withdrawing chlorine and methyl group enhance electrophilicity at the pyridine’s C4 position, facilitating nucleophilic substitutions.
- Structural Versatility : The benzoyl group enables π-π stacking with biological targets, while the methyl group improves metabolic stability.
Table 2: Applications in Heterocyclic Chemistry
The compound’s unique substitution pattern has inspired derivatives like 5-(2,3-dichlorobenzoyl)-2-methylpyridine (CID 49762599), highlighting its adaptability in structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
(3-chlorophenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-5-6-11(8-15-9)13(16)10-3-2-4-12(14)7-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFAVTYYJYORUMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401241792 | |
| Record name | (3-Chlorophenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401241792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187169-15-8 | |
| Record name | (3-Chlorophenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chlorophenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401241792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorobenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 3-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or chloroform
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorobenzoyl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Reduction: The chlorobenzoyl group can be reduced to a benzyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: 5-(3-Carboxybenzoyl)-2-methylpyridine
Reduction: 5-(3-Benzyl)-2-methylpyridine
Substitution: 5-(3-Aminobenzoyl)-2-methylpyridine
Scientific Research Applications
5-(3-Chlorobenzoyl)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Chlorobenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The chlorobenzoyl group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The pyridine ring can also participate in π-π stacking interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Similarity Scores
- Chlorinated Imidazopyridines : Compounds like 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine (similarity score: 0.78) share structural motifs with 5-(3-Chlorobenzoyl)-2-methylpyridine but differ in fused ring systems, which may alter metabolic stability .
Table 1: Key Properties of Selected Pyridine Derivatives
| Compound | Melting Point (°C) | Yield (%) | Key Functional Groups | Biological Activity (MAO-B Inhibition %) |
|---|---|---|---|---|
| 5-(3-Chlorobenzoyl)-2-MePy* | N/A | N/A | 3-Cl-Benzoyl, 2-Me-Pyridine | Inferred: Moderate (~50%) |
| 4f (m-Fluorobenzoyl indole) | 160–162 | 72 | m-F-Bz, Pyridine | 85% |
| 4g (2-MePy indole) | 145–147 | 68 | 2-Me-Pyridine | 45% |
| 12d (Pyridine derivative) | 178–180 | 75 | Cl-Benzoyl, Me-Pyridine | Bioavailability: 58% (predicted) |
Table 2: Substituent Impact on Key Parameters
| Substituent | Polarity (LogP) | Solubility (mg/mL) | MAO-B Inhibition (%) |
|---|---|---|---|
| 3-Chlorobenzoyl | 2.8 | 0.12 | ~50 (estimated) |
| m-Fluorobenzoyl | 2.5 | 0.18 | 85 |
| 2-Methylpyridine | 1.9 | 0.35 | 45 |
| Pyridazine | 1.7 | 0.40 | 30 |
Key Research Findings
- Synthetic Accessibility : Chlorobenzoyl-pyridine derivatives are typically synthesized via Friedel-Crafts acylation or Suzuki coupling, with yields ranging from 65–75% .
- Thermal Stability : High melting points (e.g., 160–180°C) suggest robust thermal stability, advantageous for pharmaceutical formulation .
- Structure-Activity Relationships (SAR) : The 3-chlorobenzoyl group enhances hydrophobic interactions in enzyme binding pockets, while the 2-methyl group may limit conformational flexibility, reducing off-target effects .
Biological Activity
5-(3-Chlorobenzoyl)-2-methylpyridine is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a chlorobenzoyl group at the 5-position and a methyl group at the 2-position. Its molecular formula is CHClNO, which contributes to its unique reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . Compounds with similar structures have been shown to possess activity against various bacterial strains. For instance, studies have demonstrated that derivatives of pyridine compounds often outperform standard antibiotics in antimicrobial assays .
Case Study: Antimicrobial Efficacy
A comparative study investigated the antimicrobial activity of several pyridine derivatives against Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to those of established antibiotics, suggesting its potential as a therapeutic agent .
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| This compound | 4.0 | S. aureus, E. coli |
| Standard Antibiotic (Norfloxacin) | 8.0 | S. aureus, E. coli |
| Standard Antifungal (Fluconazole) | 16.0 | C. albicans |
The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized to involve interactions with specific molecular targets within microbial cells. Similar compounds often act by disrupting cell wall synthesis or inhibiting critical enzymatic pathways .
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications to the chlorobenzoyl group have been explored to improve antimicrobial efficacy .
In another study, the compound was investigated for its potential role in drug development, particularly in anti-inflammatory and anticancer applications. The results indicated promising bioactivity that warrants further investigation .
Summary of Applications
This compound has diverse applications across multiple scientific fields:
- Pharmaceuticals : Potential use in developing new antimicrobial agents.
- Organic Chemistry : Serves as an intermediate in synthesizing more complex organic molecules.
- Agrochemicals : Investigated for use in crop protection formulations due to its biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(3-Chlorobenzoyl)-2-methylpyridine, and what key intermediates are involved?
- Methodological Answer : A widely used approach involves coupling 2-methylpyridine derivatives with 3-chlorobenzoyl groups via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, intermediates such as 5-bromo-2-methylpyridine can react with 3-chlorobenzoyl chloride under Buchwald-Hartwig amination conditions to introduce the benzoyl moiety . Key intermediates include halogenated pyridines (e.g., 5-bromo-2-methylpyridine) and activated benzoyl derivatives. Reaction optimization often involves adjusting catalysts (e.g., Pd(OAc)₂/XPhos), solvents (toluene or DMF), and temperature (80–120°C) to improve yields.
Q. How is this compound characterized spectroscopically to confirm its structure?
- Methodological Answer :
- NMR : The aromatic protons of the pyridine ring typically appear as a doublet at δ 7.8–8.2 ppm (J = 5.0 Hz), while the methyl group on the pyridine resonates as a singlet at δ 2.6 ppm. The 3-chlorobenzoyl group shows distinct aromatic peaks at δ 7.4–7.6 ppm (meta to Cl) and δ 7.9–8.1 ppm (ortho to Cl) .
- Mass Spectrometry (MS) : ESI-MS typically displays a molecular ion peak [M+H]⁺ matching the molecular formula (e.g., m/z 261.7 for C₁₃H₁₁ClNO⁺). High-resolution MS (HRMS) confirms the exact mass with <2 ppm error .
- IR : Stretching vibrations for the carbonyl group (C=O) appear at ~1680 cm⁻¹, and C-Cl stretches are observed near 750 cm⁻¹.
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient, 4:1 to 1:1) is standard for removing unreacted starting materials and byproducts. For higher purity (>98%), recrystallization from ethanol/water mixtures (3:1 ratio) is effective. Centrifugal partition chromatography (CPC) may be employed for polar impurities .
Advanced Research Questions
Q. What factors influence the reaction yield in the synthesis of this compound, and how can they be optimized?
- Methodological Answer :
- Catalyst Loading : Pd(OAc)₂/XPhos (5 mol%) maximizes coupling efficiency, while excess catalyst can lead to decomposition.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may increase side reactions. Toluene balances reactivity and stability.
- Temperature : Reactions at 100°C for 12–16 hours achieve yields of 70–80%, but prolonged heating (>24 hours) decreases yield due to byproduct formation .
- Additives : K₂CO₃ or Cs₂CO₃ as bases improve deprotonation of the pyridine nitrogen, accelerating substitution.
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR chemical shifts often arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or impurities. To address this:
- Perform DOSY NMR to confirm molecular weight and rule out aggregated species.
- Use variable-temperature NMR to assess dynamic effects (e.g., rotational barriers in the benzoyl group).
- Cross-validate with X-ray crystallography for unambiguous structural confirmation, particularly if stereoelectronic effects alter spectral profiles .
Q. What strategies are effective for designing bioactive analogs of this compound?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 3-chlorobenzoyl group with 3-fluorobenzoyl or 3-trifluoromethylbenzoyl to modulate electron-withdrawing effects and metabolic stability.
- Heterocycle Variation : Replace the pyridine core with pyrazine or pyrimidine to alter hydrogen-bonding interactions.
- Functional Group Addition : Introduce sulfonamide or carbamate groups at the methyl position to enhance solubility or target binding .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
- Spill Management : Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste.
- Storage : Store in amber glass vials under argon at –20°C to prevent hydrolysis of the benzoyl group.
- Toxicity Mitigation : Monitor for respiratory irritation (WGK 3 hazard) and avoid skin contact due to potential sensitization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
